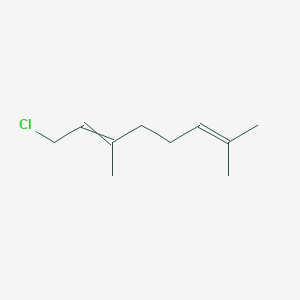![molecular formula C11H11NO2 B8779299 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused pyran and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde can be achieved through a multicomponent reaction involving 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile. This reaction can be carried out using microwave heating or solar thermal energy in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate . The products are obtained in high yields within a short reaction time.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]pyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Coumarin Derivatives: Coumarins also contain a pyran ring and are known for their diverse biological properties.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds have a similar structure and are studied for their potential as PARP-1 inhibitors.
Uniqueness
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and materials .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-5-9-10(14-11)4-3-8(7-13)12-9/h3-7H,1-2H3 |
Clave InChI |
GGFSAWXHXJBMLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=N2)C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B8779268.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)






